

An In-depth Technical Guide to Leucrose Synthesis using Streptococcus mutans Dextranase

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Compound of Interest

Compound Name: *Leucrose*

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Abstract

Leucrose, a non-cariogenic sucrose isomer with potential applications in the food and pharmaceutical industries, can be efficiently synthesized using the enzyme dextranase (EC 2.4.1.5) from *Streptococcus mutans*. This technical guide provides a comprehensive overview of the enzymatic synthesis of **leucrose**, detailing the properties of *S. mutans* dextranase, optimized reaction conditions, and detailed experimental protocols for enzyme production, purification, and activity assessment, as well as **leucrose** synthesis and quantification. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of this biocatalytic process.

Introduction to Streptococcus mutans Dextranase

Streptococcus mutans, a primary etiological agent of dental caries, produces extracellular glucosyltransferases (GTFs), commonly known as dextranases.[1][2] These enzymes catalyze the synthesis of glucans from sucrose, which contribute to the formation of dental plaque.[3] However, in the presence of a suitable acceptor molecule, such as fructose, dextranase can catalyze a transglycosylation reaction, transferring the glucosyl moiety

from sucrose to the acceptor, thereby producing oligosaccharides.[4] When fructose acts as the acceptor, the resulting disaccharide is **leucrose** (α -D-glucopyranosyl-(1 \rightarrow 5)-D-fructopyranose).

The expression of the *gtf* genes, which encode for dextransucrases in *S. mutans*, is influenced by environmental factors. Notably, the presence of sucrose in the growth medium induces the expression of these genes.[1] Environmental pH also plays a regulatory role, with studies showing altered *gtfBC* expression in response to pH changes in biofilm cultures. This regulation is a key consideration for the production of dextransucrase.

Enzymatic Synthesis of Leucrose

The synthesis of **leucrose** by dextransucrase is a competing reaction to dextran polymerization. The enzyme cleaves the glycosidic bond in sucrose, forming a glucosyl-enzyme intermediate and releasing fructose. This glucosyl moiety can then be transferred to a growing dextran chain (polymerization) or to an acceptor molecule (transglycosylation). High concentrations of fructose as an acceptor favor the synthesis of **leucrose**.

The overall reaction can be summarized as:



Quantitative Data on *S. mutans* Dextransucrase and Leucrose Synthesis

The following tables summarize key quantitative data for *S. mutans* dextransucrase and the synthesis of **leucrose**.

Table 1: Properties of *Streptococcus mutans* Dextransucrase

Parameter	Value	Reference
Optimal pH	5.4 - 5.5	
Optimal Temperature	25 - 30 °C	
pH Stability Range	5.0 - 7.0	
Temperature Stability	Declines rapidly above 35 °C	
Molecular Weight (recombinant)	~170 kDa	
Activators	Ca ²⁺ (0.5 mmol/L)	
Inhibitors	Cu ²⁺ , SDS	

Table 2: Kinetic Parameters of Streptococcus mutans Dextranucrase

Parameter	Substrate	Value	Reference
K _m	Sucrose	Not specified in provided results	
k _{cat} (recombinant)	Sucrose	584 s ⁻¹	

Table 3: Optimization of **Leucrose** Production

Sucrose Concentration	Fructose Concentration	Temperature	Reaction Time	Leucrose Yield	Reference
0.5 M	1.0 M	30 °C	120 h	~24.5%	

Detailed Experimental Protocols

Recombinant Dextranucrase Expression and Purification

This protocol is adapted from methods for expressing and purifying recombinant dextransucrase in *Escherichia coli*.

4.1.1. Materials

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression vector containing the *S. mutans* dextransucrase gene (e.g., pET vector)
- Luria-Bertani (LB) broth and agar
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Appropriate antibiotic for plasmid selection
- Resuspension buffer (e.g., 50 mM sodium acetate, pH 5.2, 0.05 g/L CaCl₂, 1 mM PMSF)
- Lysozyme
- DNase I
- Ni-NTA affinity chromatography column and buffers (binding, wash, and elution buffers with increasing concentrations of imidazole)
- Ammonium sulfate
- Dialysis tubing

4.1.2. Protocol

- **Transformation:** Transform the expression vector into a competent *E. coli* expression strain. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
- **Starter Culture:** Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
- **Large-Scale Culture:** Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.8.

- **Induction:** Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 20°C and continue to shake for 6-16 hours.
- **Cell Harvest:** Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.
- **Cell Lysis:** Resuspend the cell pellet in resuspension buffer. Add lysozyme and DNase I and incubate on ice. Lyse the cells by sonication.
- **Clarification:** Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble dextransucrase.
- **Ammonium Sulfate Precipitation (Optional):** Slowly add solid ammonium sulfate to the supernatant to a desired saturation level to precipitate the dextransucrase. Collect the precipitate by centrifugation and resuspend in a minimal volume of buffer.
- **Affinity Chromatography:** Load the clarified lysate (or resuspended precipitate) onto a Ni-NTA column. Wash the column with binding buffer, followed by a wash buffer containing a low concentration of imidazole. Elute the dextransucrase with an elution buffer containing a high concentration of imidazole.
- **Dialysis:** Dialyze the eluted fractions against a suitable buffer (e.g., 20 mM sodium acetate, pH 5.4) to remove imidazole and for storage.
- **Purity Analysis:** Analyze the purified protein by SDS-PAGE.

Dextransucrase Activity Assay (DNS Method)

This assay measures the amount of reducing sugars (fructose) released from sucrose.

4.2.1. Materials

- Purified dextransucrase
- Substrate solution: 10% (w/v) sucrose in 20 mM sodium acetate buffer (pH 5.4) containing 0.05 g/L CaCl₂.
- 3,5-Dinitrosalicylic acid (DNS) reagent

- Fructose or glucose standards
- Spectrophotometer

4.2.2. Protocol

- **Reaction Setup:** In a microcentrifuge tube, mix 50 μL of the enzyme solution with 250 μL of the substrate solution.
- **Incubation:** Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
- **Reaction Termination:** Stop the reaction by adding 500 μL of DNS reagent.
- **Color Development:** Boil the mixture for 5-10 minutes. The solution will change color from yellow to orange/red in the presence of reducing sugars.
- **Absorbance Measurement:** Cool the tubes to room temperature and dilute with 3 mL of distilled water. Measure the absorbance at 540 nm.
- **Quantification:** Determine the amount of fructose released by comparing the absorbance to a standard curve prepared with known concentrations of fructose. One unit of dextranucrase activity is typically defined as the amount of enzyme that catalyzes the release of 1 μmol of fructose per minute under the specified conditions.

Leucrose Synthesis and Quantification by HPLC

This protocol outlines the enzymatic synthesis of **leucrose** and its subsequent quantification.

4.3.1. Materials

- Purified dextranucrase
- Substrate solution: 0.5 M sucrose and 1.0 M fructose in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.4).
- **Leucrose**, sucrose, fructose, and glucose standards
- HPLC system with a Refractive Index Detector (RID)

- Amino-based or other suitable carbohydrate analysis column (e.g., AMINEX HPX-87H).
- Mobile phase (e.g., acetonitrile:water, 75:25 v/v).

4.3.2. Protocol for **Leucrose** Synthesis

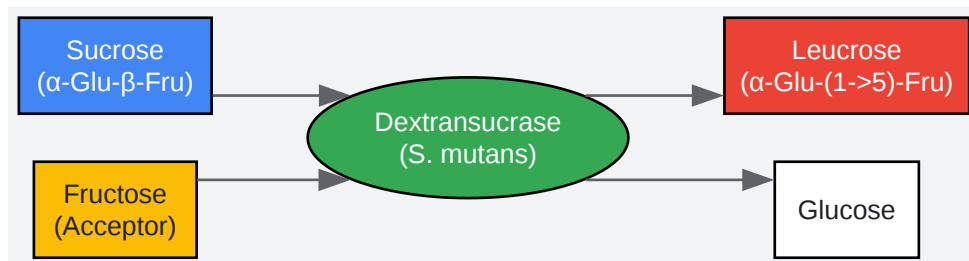
- Reaction Setup: Combine the purified dextranucrase with the substrate solution in a reaction vessel.
- Incubation: Incubate the reaction mixture at 30°C with gentle agitation for up to 120 hours.
- Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

4.3.3. Protocol for HPLC Quantification

- Sample Preparation: Centrifuge the reaction mixture to pellet the inactivated enzyme. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample as necessary with the mobile phase.
- HPLC Analysis: Inject the prepared sample onto the HPLC system.
- Chromatographic Conditions (Example):
 - Column: Amino column
 - Mobile Phase: Acetonitrile:Water (75:25 v/v)
 - Flow Rate: 0.9 mL/min
 - Column Temperature: 35°C
 - Detector: Refractive Index Detector
- Quantification: Identify and quantify the **leucrose** peak by comparing its retention time and peak area to those of a **leucrose** standard curve. Also, quantify the remaining sucrose and fructose, and the produced glucose.

Visualizations

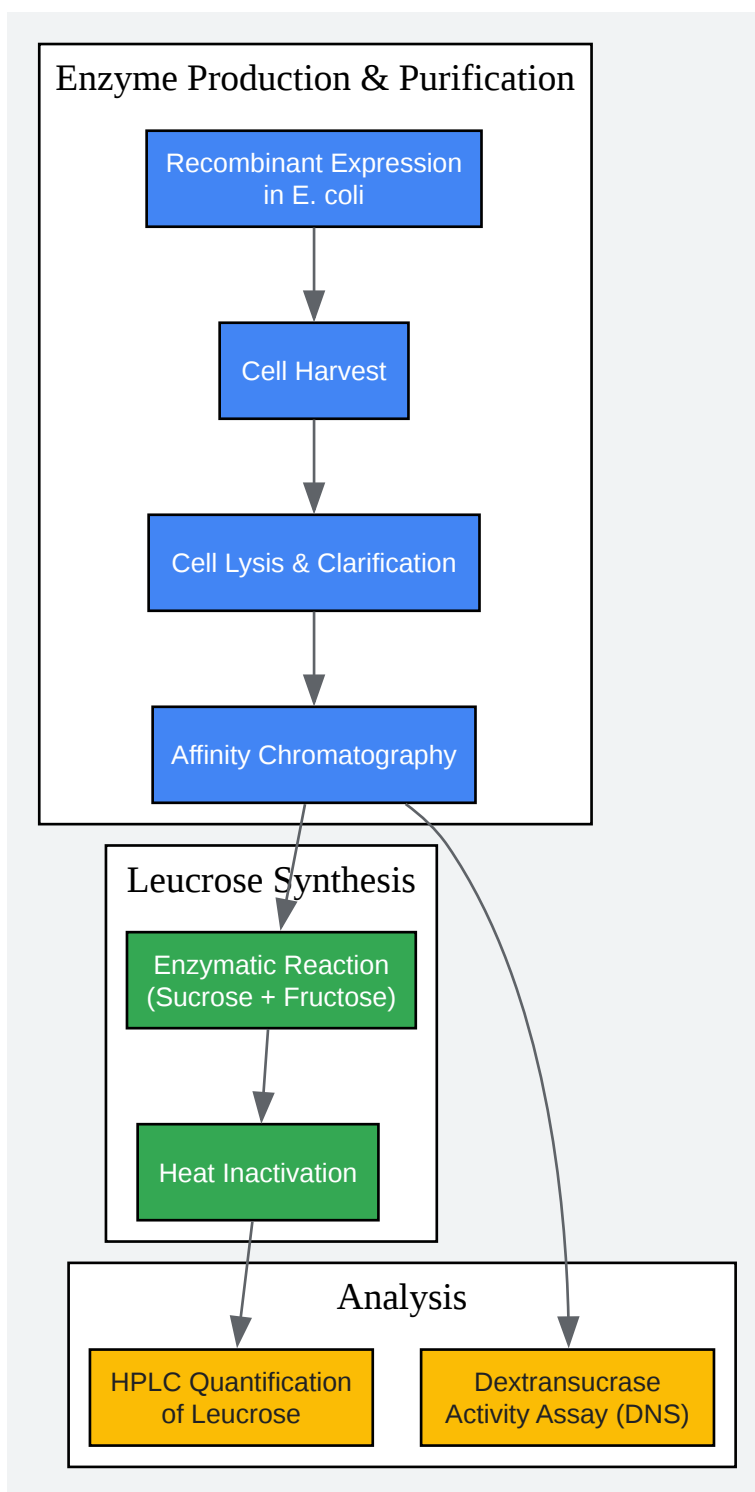
Enzymatic Reaction of Leucrose Synthesis



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Caption: Enzymatic synthesis of **leucrose** from sucrose and fructose by dextranucrase.

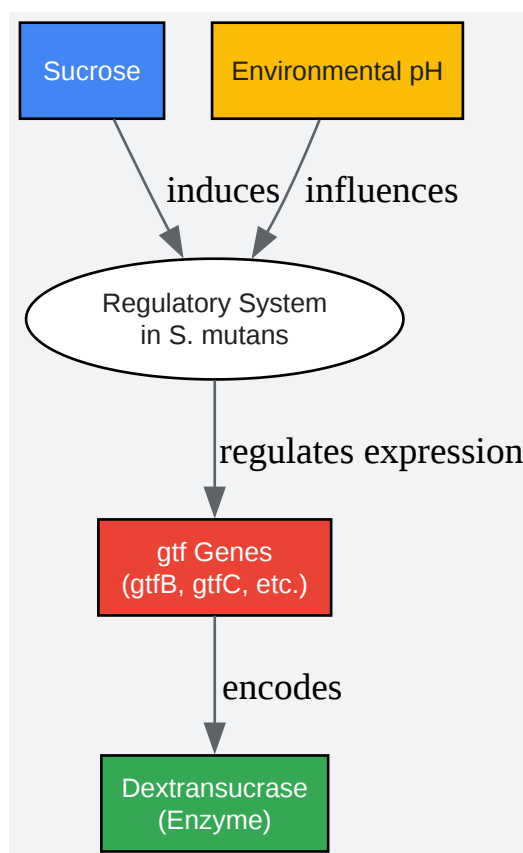
Experimental Workflow for Leucrose Production



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Caption: Experimental workflow from enzyme production to **leucrose** synthesis and analysis.

Simplified Regulation of gtf Gene Expression



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Caption: Simplified overview of factors regulating gtf gene expression in *S. mutans*.

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